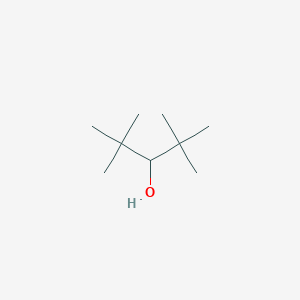

2,2,4,4-Tetramethylpentan-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,4,4-tetramethylpentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-8(2,3)7(10)9(4,5)6/h7,10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJSIIHYYLHRHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163271 | |

| Record name | 2,2,4,4-Tetramethylpentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14609-79-1 | |

| Record name | 2,2,4,4-Tetramethylpentan-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014609791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,4,4-Tetramethylpentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Strategies for 2,2,4,4 Tetramethylpentan 3 Ol

Established Synthetic Pathways for Highly Branched Tertiary Alcohols

The formation of the carbon skeleton of highly branched tertiary alcohols is often achieved through the addition of organometallic reagents to carbonyl compounds. These methods are fundamental in organic synthesis for creating new carbon-carbon bonds. fiveable.me

Grignard Reagent-Based Approaches for Sterically Demanding Centers

Grignard reagents, with the general formula R-MgX, are powerful nucleophiles widely used in the synthesis of alcohols. fiveable.meacechemistry.co.uk The reaction of a Grignard reagent with a ketone is a classic method for preparing tertiary alcohols. fiveable.meyoutube.com In this reaction, the nucleophilic alkyl or aryl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, forming a new carbon-carbon bond. Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol. fiveable.meacechemistry.co.uk

For the synthesis of sterically demanding tertiary alcohols, the choice of both the Grignard reagent and the ketone is critical. The significant steric bulk around the reaction center can hinder the approach of the nucleophile, potentially leading to lower yields or favoring side reactions. fiveable.me While Grignard reagents are effective for a wide range of alcohol syntheses, their application to extremely hindered centers like that in 2,2,4,4-tetramethylpentan-3-ol can be challenging.

Organolithium Reagent Additions: Specific Synthesis via tert-Butyllithium (B1211817) and Hexamethylacetone (B1294621)

A more successful and specific method for the synthesis of this compound involves the use of an organolithium reagent, specifically tert-butyllithium (t-BuLi), and hexamethylacetone. wikipedia.orgnih.gov Organolithium reagents are generally more reactive than their Grignard counterparts, which can be advantageous in overcoming the high steric hindrance of this particular synthesis.

The reaction involves the nucleophilic addition of the tert-butyl group from tert-butyllithium to the carbonyl carbon of hexamethylacetone. This direct approach has been shown to produce this compound in high yields when conducted under carefully controlled conditions. wikipedia.org An early attempt at this synthesis using a Barbier-type reaction with t-butyl chloride and sodium sand resulted in a poor yield of 5.1% to 8.5%. wikipedia.org However, the use of tert-butyllithium with hexamethylacetone has been reported to achieve a significantly higher yield of 81%. wikipedia.org

This specific reaction is a key step in a two-step process for preparing a bulky bis(alkoxide) ligand, highlighting its utility in more complex multistep syntheses. nih.govutuvolter.fiiucr.orgnih.gov The process involves reacting 2,2''-dibromo-1,1':4',1''-terphenyl with tert-butyllithium, followed by the addition of hexamethylacetone to furnish the desired hindered alcohol moiety. nih.govutuvolter.fiiucr.orgnih.gov

Novel Synthetic Routes and Optimization Techniques

The synthesis of sterically congested molecules like this compound is often plagued by challenges that necessitate the development of novel synthetic routes and optimization techniques to improve efficiency and product purity.

Challenges in Achieving High Yields of this compound

The primary challenge in synthesizing this compound is the immense steric hindrance around the carbonyl group of hexamethylacetone and the incoming nucleophile. This steric congestion can significantly slow down the desired nucleophilic addition reaction, allowing competing side reactions to become more prominent. fiveable.me One common side reaction with sterically hindered ketones is enolization, where the organometallic reagent acts as a base to remove a proton from the α-carbon of the ketone, leading to the formation of an enolate and reducing the yield of the desired tertiary alcohol. fiveable.me

Furthermore, the reaction conditions, such as solvent and temperature, play a crucial role and must be carefully optimized to favor the desired product. For instance, longer reaction times and higher temperatures can often lead to an increase in byproduct formation. google.com

Strategies for Mitigating Byproduct Formation in Sterically Congested Syntheses

Several strategies can be employed to minimize the formation of byproducts in the synthesis of sterically hindered alcohols. The choice of a highly reactive nucleophile, such as an organolithium reagent over a Grignard reagent, can help to favor the addition reaction over enolization. fiveable.me

Careful control of reaction conditions is paramount. Low temperatures are often used to increase the selectivity of the reaction and minimize side reactions. The choice of solvent can also influence the reaction outcome; for example, using a nonpolar solvent like hexane (B92381) is important in some glycosidation reactions of hindered alcohols. acs.org

In some cases, a change in synthetic strategy is necessary. For example, in the synthesis of sterically hindered ethers, traditional methods often fail. nih.govacs.org Novel electrochemical methods have been developed to generate high-energy carbocations under non-acidic conditions, which can then be trapped by alcohol donors to form hindered ethers in good yields. nih.gov While not a direct synthesis of this compound, this illustrates the innovative approaches required for sterically demanding syntheses.

Multistep Syntheses Incorporating Hindered Alcohol Moieties

In many instances, highly hindered alcohols like this compound are not the final target molecule but rather a key intermediate in a larger, multistep synthesis. nih.govresearchgate.net For example, this compound is a precursor in the synthesis of a bulky bis(alkoxide) ligand. nih.govutuvolter.fiiucr.orgnih.gov This multistep process begins with a Suzuki-Miyaura coupling reaction, followed by the formation of the hindered alcohol via the reaction of an intermediate with tert-butyllithium and hexamethylacetone. nih.govutuvolter.fiiucr.orgnih.gov

Reactivity and Elucidation of Reaction Mechanisms of 2,2,4,4 Tetramethylpentan 3 Ol

Influence of Steric Hindrance on Reaction Kinetics and Thermodynamics

The structure of 2,2,4,4-tetramethylpentan-3-ol, featuring two bulky tert-butyl groups flanking a central hydroxyl-bearing carbon, is a quintessential model for studying the effects of extreme steric congestion on chemical reactivity. This profound steric hindrance dramatically influences reaction rates and equilibria by controlling the accessibility of the reactive hydroxyl group and the stability of potential transition states.

Steric Effects on Hydroxyl Group Accessibility and Reaction Rates

The immense steric shielding in this compound severely restricts the accessibility of its tertiary hydroxyl group. The surrounding tert-butyl groups create a congested environment that impedes the approach of reagents, effectively lowering the rates of reactions that require direct interaction with the oxygen atom or the central carbon.

A comparable, and even more sterically hindered alcohol, 3-tert-butyl-2,2,4,4-tetramethylpentan-3-ol (tri-tert-butylcarbinol), serves as an excellent case study. In this molecule, the bulky tert-butyl groups completely prevent the formation of intermolecular O–H---O hydrogen bonds, a typical interaction for most alcohols. wikipedia.org This lack of hydrogen bonding, confirmed by infrared spectroscopy, demonstrates the extent to which steric hindrance can isolate a functional group from its environment. wikipedia.org Similarly, the steric crowding in this compound is expected to significantly reduce its ability to participate in hydrogen bonding compared to less branched alcohols, thereby affecting its physical properties and solvation characteristics.

This restricted access directly translates to slower reaction rates for processes like esterification or etherification. For a reaction to occur, attacking reagents must navigate the crowded space around the hydroxyl group, leading to a high activation energy barrier. Consequently, reaction times are significantly longer, and yields are often lower compared to less hindered alcohols.

Quantitative Analysis of Steric Parameters in Reactivity Models

To quantify the impact of steric hindrance on reaction rates, various empirical models and steric parameters have been developed. These models attempt to correlate the structure of a molecule with its reactivity. While specific quantitative data for this compound is scarce due to its low reactivity, the principles of these models are directly applicable.

Commonly used parameters include Taft's steric parameter (E_s), Charton's steric parameter (ν), and the A-value, which measures the conformational preference of a substituent. These parameters are derived from the rates of standardized reactions and provide a numerical representation of a substituent's bulk. For the tert-butyl groups present in this compound, these parameters have large negative or high positive values, indicating significant steric bulk.

More advanced computational methods, such as molecular mechanics and quantum mechanics, can also be used to model the steric environment. These models can calculate steric energy, map the steric field around the reactive center, and predict the feasibility of reaction pathways by calculating the energies of transition states. For this compound, such models would predict a very high energy barrier for the approach of a nucleophile or electrophile, consistent with its observed low reactivity.

| Parameter Type | Description | Relevance to this compound |

| Taft's Steric Parameter (E_s) | Quantifies the steric effect of a substituent based on the hydrolysis rates of esters. | The two tert-butyl groups would contribute to a highly negative E_s value, indicating extreme steric hindrance at the reaction center. |

| Charton's Steric Parameter (ν) | Based on the van der Waals radii of substituents, providing a direct measure of size. | The ν values for the tert-butyl groups are large, confirming their significant spatial requirement and shielding of the hydroxyl group. |

| A-Value | Measures the steric bulk of a substituent in a cyclohexane (B81311) ring system. | While not directly applicable to this acyclic alcohol, the high A-value of the tert-butyl group illustrates its strong preference for sterically unencumbered positions. |

| Computational Modeling | Uses molecular mechanics or quantum mechanics to calculate steric energy and transition state energies. | Models would show a sterically crowded environment around the central carbon, predicting high activation energies for most reactions. |

Oxidation Reactions of Sterically Hindered Tertiary Alcohols

The oxidation of alcohols is a fundamental transformation in organic synthesis. However, tertiary alcohols like this compound are generally resistant to oxidation under standard conditions. This is because they lack a hydrogen atom on the carbinol carbon (the carbon bearing the hydroxyl group), which is necessary for the typical elimination step that forms a carbonyl group. libretexts.orglibretexts.org Consequently, any oxidation of this molecule would require harsh conditions leading to C-C bond cleavage.

Development and Efficacy of Specific Catalytic Systems for Bulky Alcohol Oxidation (e.g., AZADO Nitroxyl (B88944) Radicals)

Traditional oxidizing agents like chromic acid or potassium permanganate (B83412) are ineffective for oxidizing tertiary alcohols without degrading the molecule. libretexts.org The development of modern catalytic systems has opened new possibilities, although the challenge remains significant. Nitroxyl radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), have proven effective for the selective oxidation of primary and secondary alcohols. However, TEMPO itself is a sterically hindered molecule and shows poor catalytic efficiency for oxidizing bulky secondary alcohols. researchgate.net

To address this limitation, less sterically hindered and more reactive nitroxyl radical catalysts have been designed. A prominent example is 2-azaadamantane (B3153908) N-oxyl (AZADO). jst.go.jpresearchgate.net AZADO was found to exhibit extraordinarily high catalytic activity for the oxidation of a wide range of alcohols, including those where TEMPO shows poor reactivity. jst.go.jpresearchgate.net The enhanced efficacy of AZADO is attributed to the reduced steric hindrance around its nitroxyl group, which facilitates its interaction with the alcohol substrate. nih.gov

While these catalysts are primarily used for primary and secondary alcohols, their development highlights the strategies used to overcome steric challenges. For an extremely hindered tertiary alcohol like this compound, even advanced catalysts like AZADO would not promote standard oxidation to a ketone. The reaction would likely require a different mechanistic pathway, possibly involving radical abstraction of a methyl proton followed by fragmentation under forcing conditions.

| Catalyst System | Key Feature | Efficacy for Hindered Alcohols |

| Chromic Acid (H₂CrO₄) | Strong, non-selective oxidant. | Ineffective for tertiary alcohols; requires C-C bond cleavage under harsh conditions. |

| TEMPO | Stable nitroxyl radical catalyst. | Inefficient for sterically hindered secondary alcohols due to its own steric bulk. researchgate.net |

| AZADO | Less sterically hindered nitroxyl radical catalyst. | Exhibits excellent catalytic activity for a variety of alcohols, including bulky ones where TEMPO fails. jst.go.jpresearchgate.net |

Mechanistic Investigations of Hindered Alcohol Oxidation Pathways

The generally accepted mechanism for alcohol oxidation by nitroxyl radicals involves the initial oxidation of the nitroxyl radical to a highly reactive oxoammonium ion. This species is the active oxidant in the catalytic cycle. The alcohol then reacts with the oxoammonium ion. A base present in the reaction mixture removes the proton from the carbinol carbon, leading to a concerted elimination that forms the carbonyl product and regenerates the hydroxylamine, which is then re-oxidized to complete the cycle.

The critical step in this pathway is the deprotonation of the α-carbon. masterorganicchemistry.comkhanacademy.org Since this compound has no α-hydrogen, this mechanism is not viable. libretexts.orglibretexts.org Therefore, the molecule is inert to this catalytic cycle. For oxidation to occur, a radical mechanism would need to be initiated, likely under much more energetic conditions (e.g., photochemical or high temperature). Such a process would likely involve the fragmentation of the carbon skeleton, leading to a mixture of smaller ketone and carboxylic acid products rather than a simple, direct oxidation product.

Nucleophilic Substitution and Derivatization Reactions

The extreme steric hindrance in this compound also profoundly limits its participation in nucleophilic substitution and derivatization reactions. The two tert-butyl groups effectively block both the front-side and back-side attack required for S_N1 and S_N2 reactions, respectively.

For an S_N2 reaction to occur, a nucleophile must attack the central carbon from the side opposite the leaving group. The bulky tert-butyl groups make this trajectory physically impossible.

An S_N1 reaction would require the departure of a leaving group (e.g., protonated hydroxyl group, H₂O) to form a tertiary carbocation. While tertiary carbocations are generally stable, the planarity required for the resulting sp² hybridized carbon would be severely strained by the bulky tert-butyl groups, which would be forced into close proximity. This steric strain destabilizes the carbocation intermediate, making its formation highly unfavorable.

Similarly, derivatization reactions that involve the hydroxyl group, such as forming an ester or an ether, are also exceptionally difficult. For example, esterification with an acid chloride or anhydride (B1165640) requires the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acylating agent. The steric bulk around the hydroxyl group severely impedes this approach, requiring forcing conditions, specialized catalysts, or highly reactive reagents to achieve even modest yields.

Challenges in Esterification and Etherification of this compound

The chemical reactivity of this compound, a tertiary alcohol, is significantly influenced by steric hindrance. The bulky tert-butyl groups flanking the hydroxyl group physically obstruct the approach of reagents, posing considerable challenges for common reactions like esterification and etherification.

In esterification, the reactivity of alcohols generally follows the order of primary > secondary > tertiary. quora.comyoutube.com This trend is primarily due to steric hindrance, which impedes the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the carboxylic acid or its derivative. youtube.comreddit.com For a highly hindered tertiary alcohol like this compound, this steric congestion makes it difficult for the alcohol to reach the reaction center, dramatically slowing down the reaction rate. youtube.comquora.com Traditional acid-catalyzed Fischer esterification is often ineffective and can lead to elimination reactions, forming alkenes as side products. quora.com To overcome these challenges, more reactive acylating agents or specific catalytic systems are required. For instance, using highly reactive acid chlorides or anhydrides can facilitate the reaction. youtube.com Another strategy involves the use of benzotriazole (B28993) esters, formed in situ, which have proven to be efficient intermediates for the esterification of other sterically hindered tertiary alcohols like tert-butyl alcohol, often requiring a base such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net

Etherification reactions face similar steric impediments. Nucleophilic substitution reactions, such as the Williamson ether synthesis, are generally not feasible for producing ethers from tertiary alcohols like this compound. The corresponding alkoxide is a strong base but a poor nucleophile due to steric bulk, favoring elimination (E2) pathways over substitution (SN2) when reacting with primary or secondary alkyl halides. Conversely, attempting the reaction with the tertiary alcohol and a simple nucleophile would require an SN1 pathway, which is slow and prone to elimination. Recent advancements have shown that certain catalytic systems, such as those using zirconium complexes, can facilitate the direct substitution of alcohols, including sterically hindered ones, to form ethers under specific conditions. rsc.org

Table 1: Factors Affecting Esterification of Sterically Hindered Alcohols

| Factor | Description | Impact on this compound |

|---|---|---|

| Steric Hindrance | Bulky groups around the hydroxyl group block reagent access. quora.comquora.com | The two tert-butyl groups create extreme steric hindrance, making it a very poor nucleophile. reddit.com |

| Reaction Type | The mechanism of the esterification process. | Fischer esterification is prone to failure and elimination side-reactions. quora.com |

| Reagent Choice | The reactivity of the acylating agent. | More reactive agents like acid chlorides or anhydrides are needed. youtube.com |

| Catalysis | Use of catalysts to activate the substrate. | Base catalysis with agents like DMAP can be effective with activated esters. researchgate.net |

Solvent Effects and Catalysis in Nucleophilic Transformations of Bulky Alcohols

The choice of solvent plays a critical role in directing the outcome of nucleophilic transformations involving bulky alcohols. Solvents influence reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and intermediates. csbsju.edulibretexts.org In nucleophilic substitution reactions, a key distinction is made between polar protic and polar aprotic solvents.

Polar protic solvents, such as water and alcohols, have O-H or N-H bonds and are capable of hydrogen bonding. libretexts.orgkhanacademy.org These solvents are effective at solvating both cations and anions. They can stabilize the carbocation intermediate in an SN1 reaction, thereby promoting this pathway. csbsju.edu However, they also strongly solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that must be stripped away for the nucleophile to react. khanacademy.org This stabilization of the nucleophile can decrease its reactivity and hinder SN2 reactions. libretexts.org

Polar aprotic solvents (e.g., acetone, acetonitrile) lack O-H or N-H bonds and cannot act as hydrogen bond donors. They can solvate cations but are less effective at solvating anions. This leaves the anion "naked" and more reactive as a nucleophile, generally favoring SN2 reactions. For bulky alcohols where SN1 pathways might be considered, polar protic solvents would be necessary to stabilize the tertiary carbocation intermediate. However, for reactions where the alkoxide of a bulky alcohol is used as a nucleophile (a rare case due to its strong basicity), a polar aprotic solvent would enhance its nucleophilicity, though elimination would likely still dominate. Research has shown that even bulky protic solvents like tert-butyl alcohol can be surprisingly efficient for some SN2 reactions, yielding reaction rates comparable to those in acetonitrile. nih.gov

Catalysis is essential for achieving successful nucleophilic transformations with sterically hindered alcohols. acs.org For reactions like etherification, traditional methods are often supplanted by transition-metal-catalyzed approaches. For example, a moisture-tolerant zirconium catalyst has been reported to enable the direct substitution of alcohols with various nucleophiles, including the formation of sterically hindered ethers, without the need for pre-functionalization of the hydroxyl group. rsc.org Similarly, photocatalysis in combination with chiral molecular catalysts has been used for the deracemization of racemic secondary alcohols, a process involving sequential dehydrogenation and enantioselective hydrogenation. nih.gov These advanced catalytic methods provide pathways that bypass the limitations imposed by the steric bulk of alcohols like this compound.

Table 2: Influence of Solvent Type on Nucleophilic Substitution

| Solvent Type | Examples | Effect on Nucleophile | Effect on Intermediates | Preferred Mechanism |

|---|---|---|---|---|

| Polar Protic | Water, Methanol | Strongly solvates and stabilizes anions, reducing nucleophilicity. libretexts.orgkhanacademy.org | Strongly stabilizes carbocation intermediates. csbsju.edu | SN1 |

| Polar Aprotic | Acetone, Acetonitrile | Poorly solvates anions, leaving them more "naked" and reactive. khanacademy.org | Less effective at stabilizing carbocations. | SN2 |

| Nonpolar Aprotic | Hexane (B92381), Benzene (B151609) | Does not effectively solvate ionic species. | Does not stabilize charged intermediates. | Generally disfavored |

Rearrangement Pathways and Reactive Intermediate Chemistry

Formation and Rearrangement Mechanisms of β-Hydroxy Carbenes Derived from this compound

β-Hydroxy carbenes are reactive intermediates that can be generated from precursors such as β-hydroxy α-diazo compounds or through the photolysis of certain cyclopropanol (B106826) derivatives. acs.org A β-hydroxy carbene derived from this compound would be 2,2,4,4-tetramethyl-3-hydroxy-pentan-3-ylidene. The chemistry of such carbenes is dominated by rapid intramolecular rearrangement pathways.

The primary rearrangement pathways available to a β-hydroxy carbene are:

1,2-Alkyl or 1,2-Hydride Migration: An alkyl group or hydrogen atom from the carbon bearing the hydroxyl group migrates to the adjacent carbene carbon.

Intramolecular C-H Insertion: The carbene inserts into a C-H bond elsewhere in the molecule, typically forming a three- or five-membered ring. acs.org

Intramolecular O-H Insertion: The carbene inserts into the hydroxyl group's O-H bond, forming an epoxide. acs.org

Studies on the simpler analogue, 2-hydroxy-2-methylpropylidene, have shown an overwhelming preference for 1,2-methyl migration to form the enol of 2-butanone, which then tautomerizes to the ketone. acs.org This preference for alkyl migration over C-H or O-H insertion is significant because simple alkylcarbenes typically favor C-H insertion. acs.org Theoretical calculations suggest that the most stable conformer of the β-hydroxy carbene is perfectly aligned for a 1,2-methyl migration due to hyperconjugative stabilization between the C-CH₃ bond and the empty p orbital of the carbene. acs.org

For the carbene derived from this compound, the migrating group would be a tert-butyl group. The rearrangement would proceed via a 1,2-tert-butyl shift, leading to the formation of an enol, which would then tautomerize to yield 2,2,4,4-tetramethylpentan-3-one (hexamethylacetone). The high migratory aptitude of the tert-butyl group and the steric strain in the parent alcohol would likely favor this rearrangement pathway over competing insertion reactions. Metal-carbene induced semipinacol rearrangements also provide a synthetic route where a metal carbene intermediate triggers a 1,2-alkyl shift in a β-hydroxyl substrate. rsc.org

Study of Sila-Olefins and Related Fragmentation Mechanisms in Hindered Organosilicon Analogs

The organosilicon analog of this compound is tri-tert-butylsilanol, (t-Bu)₃SiOH. The study of its fragmentation and that of related hindered organosilicon compounds provides insight into the formation of transient, highly reactive species like sila-olefins (compounds with a silicon-carbon double bond). The fragmentation of organosilicon compounds is often studied using mass spectrometry. wikipedia.org

The major fragmentation mechanisms for molecular ions in mass spectrometry include sigma bond cleavage, radical site-initiated fragmentation (α-cleavage), and charge site-initiated cleavage (inductive cleavage). wikipedia.orgyoutube.com Rearrangement reactions, such as the McLafferty rearrangement, are also common. wikipedia.org

In highly hindered organosilicon compounds, fragmentation pathways are influenced by steric strain and the stability of the resulting fragments. For silyl (B83357) organic compounds, fragmentation often involves the cleavage of Si-C bonds or rearrangements that lead to the formation of stable, tri-coordinated silicon ions. nih.gov For a hindered silanol (B1196071) like tri-tert-butylsilanol, electron impact ionization would likely remove a nonbonding electron from the oxygen atom. A common fragmentation pathway for alcohols is the loss of water. Another significant pathway is α-cleavage, where the bond between the silicon and one of the α-carbons of a tert-butyl group breaks. This would lead to the loss of a methyl radical and the formation of a resonance-stabilized ion.

The generation of sila-olefins from such precursors is typically achieved through pyrolysis or photolysis rather than mass spectrometry fragmentation. For example, the pyrolysis of a lithium tri-tert-butylsilanolate could potentially lead to the elimination of lithium tert-butoxide to form di-tert-butylsila-olefin, although this would be a highly reactive intermediate. The fragmentation mechanisms in the gas phase under mass spectrometric conditions primarily serve to identify structural motifs and are governed by the stability of the resulting charged fragments and neutral losses. youtube.comnih.gov

Role in Complexation and Ligand Chemistry

Synthesis and Conformational Analysis of Bis(alkoxide) Ligands Incorporating this compound Moieties

The alkoxide derived from this compound is an extremely bulky ligand used in coordination chemistry to stabilize reactive, low-coordinate metal centers. nih.goviucr.org Its significant steric profile can enforce unusual coordination geometries and prevent oligomerization of metal complexes. wikipedia.org

A notable example is the synthesis of a sterically bulky, chelating bis(alkoxide) ligand, 3,3′-([1,1′:4′,1′′-terphenyl]-2,2′′-diyl)bis(this compound), denoted as H₂[OO]tBu. nih.goviucr.orgnsf.gov This ligand is synthesized in a two-step process. The first step involves a Suzuki–Milaura coupling reaction to create the terphenyl backbone. In the second step, the dibrominated terphenyl is treated with tert-butyllithium (B1211817) followed by the addition of 2,2,4,4-tetramethylpentan-3-one (hexamethylacetone), the ketone precursor to the alcohol moiety. nih.goviucr.org

Synthesis of H₂[OO]tBu: nih.goviucr.org

Backbone Synthesis: 2-bromophenylboronic acid is coupled with 1,4-diiodobenzene (B128391) to form 2,2′′-dibromo-1,1′:4′,1′′-terphenyl.

Ligand Formation: The dibromoterphenyl is lithiated using t-BuLi, and the resulting dianion reacts with hexamethylacetone (B1294621) to yield the final bis(alcohol) ligand after an aqueous workup.

Steric Obstruction in Transition-Metal Complex Formation and Stability

The structure of the 2,2,4,4-tetramethylpentan-3-olate ligand is characterized by a central carbon atom bonded to the oxygen donor atom, which is flanked by two sterically demanding tert-butyl groups. This arrangement creates a highly congested environment around the coordinating oxygen atom, severely limiting its ability to approach and bind to a metal center. This steric hindrance can prevent the formation of the typical coordination numbers and geometries seen with less bulky alkoxides.

While the study of transition metal complexes with many bulky alkoxides has been fruitful, the extreme steric profile of 2,2,4,4-tetramethylpentan-3-olate appears to largely preclude stable complex formation. Research into a related, potentially chelating bis(alkoxide) ligand derived from this alcohol highlights this prohibitive steric obstruction. A new, sterically bulky chelating bis(alkoxide) ligand, 3,3′-([1,1′:4′,1′′-terphenyl]-2,2′′-diyl)bis(this compound), denoted as (H₂[OO]tBu), was synthesized to create specific coordination geometries. However, all attempts to synthesize first-row transition-metal complexes with this ligand were unsuccessful. The failure to form complexes was attributed to the anti-conformation of the bulky [C(tBu)₂(OH)] fragments, which sterically prevents the ligand from adopting the necessary conformation to chelate a metal ion. This provides direct evidence that the steric bulk originating from the this compound framework is a dominant, prohibitive factor in complex formation.

The table below compares the structures of several bulky alkoxide ligands to provide context for the steric profile of 2,2,4,4-tetramethylpentan-3-olate.

| Alkoxide Ligand Name | Abbreviation/Formula | Structural Features | Observations in Coordination Chemistry |

|---|---|---|---|

| tert-butoxide | ⁻OtBu | One tert-butyl group attached to the oxygen. | Commonly used bulky ligand, forms numerous stable complexes, can act as a bridging ligand. |

| tri-tert-butylmethoxide | ⁻OC(tBu)₃ | Three tert-butyl groups on the carbon alpha to the oxygen. Considered one of the bulkiest alkoxides. | Utilized to create highly reactive, low-coordinate metal centers. |

| 2,2,4,4-tetramethylpentan-3-olate | ⁻OCH(tBu)₂ | Two tert-butyl groups on the carbon alpha to the oxygen. | Extreme steric hindrance; reported to obstruct the formation of stable transition metal complexes. |

| 2,6-di-tert-butylphenoxide | ⁻OAr' (Ar' = 2,6-tBu₂C₆H₃) | Two tert-butyl groups ortho to the oxygen on a phenyl ring. | Forms stable, monomeric complexes due to steric shielding. The aromatic ring influences electronic properties. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,2,4,4 Tetramethylpentan 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of organic molecules. In the case of 2,2,4,4-tetramethylpentan-3-ol, the high degree of symmetry and steric strain significantly influences the chemical shifts and coupling constants observed in its spectra.

The structure of this compound features distinct proton and carbon environments that are readily identifiable by high-resolution NMR.

¹H NMR Spectroscopy: The proton NMR spectrum is relatively simple due to the molecule's symmetry.

t-Butyl Protons (C(CH₃)₃): The 18 protons of the two equivalent t-butyl groups are expected to produce a single, sharp singlet in the spectrum. These protons are chemically equivalent and are shielded, typically appearing in the alkane region, around 0.9-1.2 ppm.

Methine Proton (-CH-OH): The single proton on the carbon bearing the hydroxyl group (the α-proton) is deshielded by the adjacent electronegative oxygen atom. openochem.org It is expected to appear as a singlet, as there are no adjacent protons to couple with, typically in the range of 3.3-4.0 ppm. openochem.org

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and can appear over a wide range (0.5-5.0 ppm). openochem.org Its position is sensitive to concentration, solvent, and temperature due to hydrogen bonding. However, in a sterically hindered alcohol like this, intermolecular hydrogen bonding is significantly impeded.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reflect the different carbon environments.

Quaternary Carbons (-C(CH₃)₃): The two equivalent quaternary carbons of the t-butyl groups will appear as a single resonance.

Methyl Carbons (-CH₃): The six equivalent methyl carbons of the two t-butyl groups will produce a strong, single resonance.

Methine Carbon (-CH-OH): The carbon atom bonded to the hydroxyl group (the α-carbon) is significantly deshielded by the oxygen and typically resonates in the 50-80 ppm range. openochem.org

The following table summarizes the predicted chemical shifts for this compound.

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H on C3 | Methine (α-proton) | 3.3 - 4.0 | N/A |

| H on C1, C5 | Methyl | 0.9 - 1.2 | N/A |

| H on OH | Hydroxyl | 0.5 - 5.0 (variable) | N/A |

| C3 | Methine (α-carbon) | N/A | 50 - 80 |

| C2, C4 | Quaternary | N/A | 30 - 50 |

| C1, C5 & Me on C2, C4 | Methyl | N/A | 20 - 40 |

While 1D NMR can suggest the structure, 2D NMR techniques provide definitive confirmation of atomic connectivity and spatial relationships. researchgate.net

COSY (Correlation Spectroscopy): This technique reveals proton-proton couplings through bonds. longdom.org In this compound, a COSY spectrum would be expected to show a correlation between the hydroxyl proton (-OH) and the methine proton (-CH-), confirming their proximity, provided the rate of proton exchange is not too high.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. An HSQC spectrum would show a cross-peak connecting the methine proton signal with the methine carbon signal, and another cross-peak connecting the t-butyl proton signals with the methyl carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly valuable for conformational analysis as it identifies protons that are close in space, regardless of whether they are connected through bonds. youtube.comharvard.edu For this compound, a NOESY spectrum would be expected to show a strong cross-peak between the methine proton (-CH-) and the protons of the adjacent t-butyl groups. This through-space interaction provides compelling evidence for the proposed structure and the spatial proximity of these groups. youtube.com

The chemical shift of the hydroxyl proton in alcohols is exceptionally sensitive to its environment. stackexchange.com This sensitivity arises from its participation in hydrogen bonding. In dilute solutions using non-polar solvents, alcohols exist primarily as monomers, and the -OH proton signal appears at a higher field (more shielded). As concentration increases, intermolecular hydrogen bonding becomes more prevalent, leading to a deshielding effect and a shift to a lower field. researchgate.net

However, in highly hindered environments, such as that of this compound, the bulky t-butyl groups physically obstruct the hydroxyl group, making intermolecular hydrogen bonding difficult. This phenomenon is even more pronounced in tri-tert-butylcarbinol, a structurally related alcohol, which shows no evidence of intermolecular hydrogen bonding in its liquid-state IR spectrum. wikipedia.org Consequently, the hydroxyl proton of this compound is expected to show a significantly reduced dependence on concentration compared to less hindered alcohols like ethanol (B145695) or propanol. While changing to a hydrogen-bond-accepting solvent like DMSO-d₆ would still cause a downfield shift, the magnitude of change upon varying concentration in a non-polar solvent like CCl₄ or CDCl₃ would be minimal, a key indicator of its sterically isolated nature. researchgate.netrsc.org

Mass Spectrometry Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, offering insights into its molecular weight and structural features.

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺) of an alcohol is often weak or absent. libretexts.org The molecule readily undergoes fragmentation, and the resulting pattern is indicative of its structure. For highly branched alcohols, fragmentation is dominated by pathways that lead to the formation of stable carbocations. libretexts.org

For this compound (MW = 144.25 g/mol ), the following fragmentation pathways are expected:

α-Cleavage: This is a characteristic fragmentation for alcohols, involving the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. libretexts.org The most likely α-cleavage involves the loss of a t-butyl radical (•C(CH₃)₃, mass = 57) to form a stable, resonance-stabilized oxonium ion with m/z = 87. This is often the base peak in the spectrum. C₉H₂₀O⁺• → [CH(OH)C(CH₃)₃]⁺ + •C(CH₃)₃ (m/z = 144) → (m/z = 87) + (mass = 57)

Loss of Water (Dehydration): The molecular ion can lose a molecule of water (H₂O, mass = 18) to produce a fragment ion at m/z = 126. libretexts.org C₉H₂₀O⁺• → [C₉H₁₈]⁺• + H₂O (m/z = 144) → (m/z = 126) + (mass = 18)

Formation of t-Butyl Cation: Cleavage of the C-C bond between the methine carbon and a t-butyl group can also lead to the formation of a highly stable tertiary t-butyl cation ([C(CH₃)₃]⁺) at m/z = 57.

The following table details the likely fragments and their corresponding m/z values.

| m/z Value | Proposed Fragment Ion | Formation Mechanism |

| 144 | [C₉H₂₀O]⁺• | Molecular Ion (likely weak or absent) |

| 126 | [C₉H₁₈]⁺• | Loss of H₂O from the molecular ion |

| 87 | [CH(OH)C(CH₃)₃]⁺ | α-Cleavage (loss of a t-butyl radical) |

| 57 | [C(CH₃)₃]⁺ | Formation of the t-butyl cation |

Photoionization mass spectrometry (PIMS) is a powerful technique used to study the decomposition mechanisms of molecules at high temperatures. osti.gov Studies on the structurally related neopentanol (2,2-dimethylpropan-1-ol) using shock tube/PIMS have provided insights into the thermal dissociation of such alcohols. osti.gov

At elevated temperatures (e.g., 1100–1400 K), the primary dissociation pathway for neopentanol was found to be the scission of a C-C bond, leading to the formation of a tert-butyl radical and a hydroxymethyl radical. osti.gov These initial radical products can then undergo further reactions. Although roaming radical reactions are significant in the dissociation of the similar molecule neopentane, they were not observed to be a dominant pathway for neopentanol under high-pressure conditions. osti.gov

Applying these findings to this compound, PIMS studies would likely show that at high temperatures, the dominant initial dissociation step is the cleavage of the C2-C3 or C3-C4 bond, which is the weakest bond in the molecule, to yield a t-butyl radical and a larger radical fragment. This technique allows for the identification of primary decomposition products and helps in understanding the high-temperature chemistry of sterically hindered neopentyl-type alcohols.

Characterization of Neopentyl-Type Alcohol Fragmentation Patterns

The mass spectrometry of alcohols typically reveals fragmentation patterns dominated by two principal pathways: alpha-cleavage and dehydration. In the case of this compound, a sterically hindered secondary alcohol, its structure significantly influences the observed fragmentation. The neopentyl-type arrangement, with bulky tert-butyl groups flanking the hydroxyl-bearing carbon, leads to a characteristic mass spectrum.

Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. This process is common in alcohols as it leads to the formation of a resonance-stabilized oxonium ion. For this compound, the molecular ion (M⁺˙) has a molecular weight of 144.25 g/mol . Alpha-cleavage results in the loss of a tert-butyl radical (•C(CH₃)₃), which has a mass of 57 amu. This cleavage is a dominant fragmentation pathway for this compound.

The resulting fragment is a stable oxonium ion with a mass-to-charge ratio (m/z) of 87. This fragment is often the base peak in the mass spectrum of this compound, indicating its high relative abundance and stability. The stability of the tert-butyl radical also favors this fragmentation pathway.

Another significant fragmentation pathway for alcohols is dehydration, which involves the elimination of a water molecule (H₂O), resulting in a fragment with a mass 18 amu less than the molecular ion (M-18). While this is a common process for many alcohols, in the case of highly branched and sterically hindered alcohols like this compound, this pathway may be less pronounced compared to alpha-cleavage.

The mass spectrum of this compound also displays a prominent peak at m/z 57, corresponding to the tert-butyl cation ((CH₃)₃C⁺). This is a very stable tertiary carbocation and its presence indicates the fragmentation of the carbon skeleton. Further fragmentation of the primary fragments can also occur, leading to other smaller ions observed in the spectrum.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 144 | [C₉H₂₀O]⁺˙ | Molecular Ion |

| 87 | [M - C(CH₃)₃]⁺ | Alpha-cleavage |

| 57 | [C(CH₃)₃]⁺ | Alkyl fragmentation |

Advanced Synthetic Applications and Derivatives of 2,2,4,4 Tetramethylpentan 3 Ol in Organic Chemistry

Role as a Precursor in the Synthesis of Complex Organic Molecules

2,2,4,4-Tetramethylpentan-3-ol and its derivatives are utilized as intermediates in the synthesis of more intricate molecules. ontosight.ai The compound's branched structure can impart specific physical properties to the target molecules, making it useful in the development of new materials. ontosight.ai

Stereoselective Synthesis Utilizing Its Inherent Steric Bulk

The significant steric hindrance provided by the two tertiary butyl groups in this compound is a key feature exploited in stereoselective synthesis. This steric bulk can direct incoming reagents to attack a prochiral center from a less hindered face, thereby controlling the formation of a specific stereoisomer.

For instance, the development of manganese catalysts with sterically encumbered tetraazadentate ligands has shown improved yields in the hydroxylation of sterically congested primary C-H bonds. chemrxiv.org This highlights how the steric properties of ligands derived from bulky alcohols can influence the selectivity of a reaction. chemrxiv.org

Integration into Natural Product Synthesis Analogues

The synthesis of analogues of natural products is a crucial area of research for discovering new therapeutic agents and biological probes. rsc.org Strategies such as diverted total synthesis allow for the modification of a synthetic route at various stages to produce analogues. rsc.org

An example of the integration of a similar structural motif can be seen in the synthesis of 3-(4'-methoxyphenyl)-2,2,4,4-tetramethylpentane and its cyclic analogues. researchgate.net In this work, methyl 3-(4′methoxyphenyl)-2,2,4,4-tetramethylpentanoate was synthesized and subsequently reduced to the corresponding alcohol, demonstrating the use of this bulky framework in building blocks for more complex structures. researchgate.net

Formation of Specialty Ligands and Reagents in Catalysis

The steric and electronic properties of ligands play a critical role in the efficacy and selectivity of metal-catalyzed reactions. Derivatives of this compound are employed to create bulky ligands that can influence the coordination environment of a metal center.

Development of Bulky Chiral Ligands from Derivatives of this compound

The development of new, adjustable, axially chiral biphenyl (B1667301) ligands and catalysts is an ongoing area of research. chemrxiv.orgnih.gov The ability to modify substituent groups on these ligands allows for the fine-tuning of their steric and electronic properties, which can dramatically impact the reactivity and enantioselectivity of a catalytic reaction. chemrxiv.org

A new sterically bulky chelating bis(alkoxide) ligand, 3,3′-([1,1′:4′,1′′-terphenyl]-2,2′′-diyl)bis(this compound), has been synthesized. iucr.org This was achieved by reacting 2,2′′-dibromo-1,1′:4′,1′′-terphenyl with tert-butyllithium (B1211817) and hexamethylacetone (B1294621). iucr.org The resulting ligand's conformation, however, proved challenging for the synthesis of first-row transition-metal complexes. iucr.org

Application in Metal-Mediated Transformations

Bulky alkoxides are increasingly used as ancillary ligands in catalysis. iucr.org Their weak-field nature can lead to the formation of reactive, low-coordinate, high-spin transition-metal centers. iucr.org For example, an iron(III) alkoxide-N-heterocyclic carbene catalyst system has been shown to be effective in Kumada biaryl cross-coupling reactions, with the tert-butoxide being particularly effective at inhibiting the homocoupling of Grignard reagents. researchgate.net

Exploration of Structural Analogs for Enhanced Performance in Specific Reactions

The study of structural analogs of this compound provides insights into structure-activity relationships and can lead to the discovery of more effective reagents and catalysts.

One of the most sterically hindered alcohols prepared to date is tri-tert-butylcarbinol (3-tert-butyl-2,2,4,4-tetramethylpentan-3-ol). wikipedia.org Its synthesis was achieved in high yield by the addition of tert-butyllithium to hexamethylacetone. wikipedia.org A notable feature of this molecule is the absence of intermolecular hydrogen bonding in its liquid-phase infrared spectrum, a direct consequence of the extreme steric shielding of the hydroxyl group by the three tert-butyl groups. wikipedia.org Another structural analog, tri-tert-butylamine, where the hydroxyl group is replaced by a nitrogen atom, has been predicted to be stable but has not yet been synthesized. wikipedia.org

The table below presents a comparison of this compound and its notable structural analog, tri-tert-butylcarbinol.

| Compound Name | Structure | Key Features |

| This compound | Di-tert-butylcarbinol | Sterically hindered secondary alcohol, precursor to complex molecules and bulky ligands. nih.govontosight.ai |

| Tri-tert-butylcarbinol | 3-tert-Butyl-2,2,4,4-tetramethylpentan-3-ol | Extremely sterically hindered tertiary alcohol, lacks intermolecular hydrogen bonding in the liquid state. wikipedia.org |

Environmental Behavior and Degradation Pathways of Branched Alkanols Including 2,2,4,4 Tetramethylpentan 3 Ol

Biodegradation Studies of Highly Branched Alcohols in Aquatic and Terrestrial Environments

Biodegradation is a primary pathway for the removal of many organic chemicals from the environment. However, for highly branched alcohols, this process can be significantly limited by molecular structure.

The rate and extent of biodegradation of alkanols are influenced by a variety of factors, with the degree of alkyl chain branching being a paramount structural determinant. There is a well-documented inverse relationship between the degree of branching and the rate of biodegradation. Linear and lightly branched alcohols are generally more susceptible to microbial attack than their highly branched isomers. For instance, in the early 1960s, the detergent industry transitioned from non-biodegradable branched alkyl benzene (B151609) sulfonate surfactants, which caused significant environmental problems, to more readily degradable linear versions.

Studies on various classes of organic compounds, including surfactants and naphthenic acids, have consistently shown that increased branching leads to slower or incomplete biodegradation. The presence of quaternary carbon atoms, such as those in 2,2,4,4-tetramethylpentan-3-ol, presents a significant obstacle to microbial enzymes, leading to increased recalcitrance. Other environmental and biological factors also play a crucial role in determining biodegradation rates.

Key Factors Affecting the Biodegradation of Branched Alkanols

| Factor Category | Specific Factor | Impact on Biodegradation Rate |

|---|---|---|

| Chemical Structure | Degree of Branching | An inverse relationship exists; higher branching decreases the rate. |

| Presence of Quaternary Carbons | Significantly hinders enzymatic attack, increasing persistence. | |

| Environmental Conditions | Temperature | Warmer temperatures generally increase microbial activity and degradation rates. |

| Oxygen Availability | Aerobic conditions are typically required for efficient degradation by microorganisms utilizing oxygenase enzymes. | |

| pH and Moisture | Optimal levels are required to support robust microbial activity. | |

| Biological Factors | Microbial Population | The presence and diversity of adapted microorganisms are essential for degradation to occur. |

| Enzyme Specificity | The ability of microbial enzymes to accommodate sterically hindered substrates is a key limiting factor. |

The microbial metabolism of compounds with significant steric hindrance around a functional group, such as the hydroxyl group in this compound, is often challenging for microorganisms. Hydrolytic enzymes, which are crucial for the metabolism of many organic molecules, are frequently unable to accept substrates with bulky substituents near the reaction site. The presence of multiple methyl groups adjacent to the carbinol carbon in highly branched tertiary alcohols creates a sterically crowded environment that can prevent the molecule from fitting into the active site of degradative enzymes.

Despite these challenges, some specialized microorganisms have demonstrated the ability to metabolize sterically hindered compounds. For example, certain microbial esterases and lipases have been reported to hydrolyze bulky esters. Research on branched aromatic alkanoic acids has shown that biodegradation can proceed, albeit slowly, through pathways like beta-oxidation, and the rate is dependent on the branching structure. Specific microbial genera, including Pseudomonas, Burkholderia, and Sphingomonas, have been identified as being involved in the transformation of these complex branched molecules. The ability of these organisms to degrade such compounds is attributed to specialized enzyme systems capable of accommodating non-traditional substrates.

Abiotic Degradation Mechanisms

In addition to biodegradation, abiotic processes can contribute to the transformation of branched alkanols in the environment. For volatile or semi-volatile compounds, atmospheric reactions are particularly important, while hydrolytic stability determines their persistence in aquatic systems.

The primary mechanism for the atmospheric degradation of alcohols is not direct photolysis but reaction with hydroxyl (OH) radicals. While photolysis can be a minor degradation pathway for some alcohols, the reaction with OH radicals, often termed the "detergent" of the atmosphere, is the dominant removal process for most volatile organic compounds, including branched alkanols.

The reaction proceeds via H-atom abstraction from a C-H bond. Abstraction from the O-H bond is considered negligible. The resulting alkyl or α-hydroxyalkyl radicals then react rapidly with molecular oxygen, initiating a series of reactions that lead to the formation of carbonyl compounds (aldehydes and ketones) and other photochemical smog components. The atmospheric lifetime of an alcohol is determined by its reaction rate constant with OH radicals. Higher molecular weight and more branched alcohols tend to have shorter atmospheric half-lives compared to simpler alcohols like methanol, due to the presence of more susceptible C-H bonds.

Atmospheric Half-Lives of Selected Alcohols via Reaction with OH Radicals

| Alcohol | Typical Atmospheric Half-Life |

|---|---|

| Methanol | ~1 week |

| Ethanol (B145695) | ~2.5 days |

| t-Butyl alcohol | ~1 week |

| Higher Molecular Weight Alcohols (Generic) | ~8-15 hours |

Hydrolysis is not a significant degradation pathway for alcohols, including branched alkanols like this compound, under typical environmental conditions. The carbon-oxygen single bond in an alcohol is generally stable and not susceptible to cleavage by water at the pH ranges (typically 6-9) found in natural aquatic environments. While tertiary alcohols can undergo dehydration or substitution reactions under strongly acidic conditions due to the formation of a stable tertiary carbocation, such conditions are not prevalent in the environment. Therefore, this compound is expected to be hydrolytically stable, and this pathway does not contribute meaningfully to its environmental degradation.

Environmental Fate Modeling of Branched Alkanols

Environmental fate models are computational tools used to predict the distribution, transport, and persistence of chemicals released into the environment. These models integrate a chemical's physical-chemical properties (e.g., vapor pressure, water solubility, octanol-water partition coefficient) with its degradation rates (both biotic and abiotic) and characteristics of the environmental system (e.g., soil type, water flow, air currents).

For branched alkanols, fate models can help to:

Estimate the partitioning of the substance between air, water, soil, and sediment.

Predict concentrations in different environmental compartments.

Assess the potential for long-range transport.

While specific models tailored exclusively to this compound may not be widely available, models developed for classes of organic chemicals can be applied. However, a significant challenge in modeling the fate of compounds like highly branched alkanols is the accurate estimation of their physical-chemical properties and degradation rate constants, which may not be readily available due to their unique structures. Despite these challenges, such models are essential for conducting comprehensive environmental risk assessments.

Future Research Directions and Emerging Areas for 2,2,4,4 Tetramethylpentan 3 Ol

Development of Novel Catalytic Transformations for Highly Hindered Alcohols

The significant steric shielding of the hydroxyl group in 2,2,4,4-tetramethylpentan-3-ol presents a formidable challenge for conventional catalytic transformations. This challenge, however, creates an opportunity for the development of novel and highly specialized catalytic systems capable of overcoming severe steric constraints. Research in this area is crucial not only for the functionalization of this specific alcohol but also for creating a broader toolbox for reactions involving other sterically encumbered molecules.

Future work will likely focus on several key strategies. One promising avenue is the design of catalysts with smaller footprints or highly accessible active sites that can penetrate the sterically crowded environment around the hydroxyl group. This could involve the use of organocatalysts or single-atom catalysts. Another approach is the development of catalytic systems that operate through long-range activation mechanisms, bypassing the need for direct coordination to the sterically hindered oxygen atom. This might include remote C-H activation or functionalization directed by other parts of the molecule.

A summary of potential catalytic transformations for sterically hindered alcohols is presented in the table below.

| Catalytic Transformation | Catalyst Type | Potential Advantages for Hindered Alcohols |

| Oxidation | Transition Metal Complexes, Organocatalysts (e.g., TEMPO derivatives) | Can be tailored for high selectivity and functional group tolerance. |

| Dehydrogenation | Pincer Ligand Complexes | Enables access to carbonyl compounds without the need for an external oxidant. |

| C-H Functionalization | Rhodium, Palladium, or Iridium Catalysts | Allows for the formation of new C-C or C-heteroatom bonds at positions remote from the hydroxyl group. |

| Etherification | Solid Acid Catalysts, Lewis Acids | Can facilitate the formation of bulky ethers, which are of interest in materials science. |

Detailed research findings indicate that while the oxidation of primary and secondary alcohols is well-established, tertiary alcohols, especially highly hindered ones, remain a significant challenge. The development of robust catalysts for the oxidation of this compound to the corresponding ketone would represent a significant advancement. Furthermore, catalytic C-H activation presents a particularly exciting frontier, as it could enable the selective functionalization of the methyl or methylene (B1212753) groups of the tert-butyl substituents, leading to a range of novel derivatives with unique properties.

Advanced Spectroscopic Probes for Real-Time Mechanistic Studies of Hindered Reactivity

Understanding the reaction mechanisms of sterically hindered alcohols at a molecular level is paramount for the rational design of new catalysts and synthetic methodologies. The extreme steric bulk of this compound makes it an ideal model substrate for probing the subtle details of hindered reactivity. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of reactions are essential tools in this endeavor.

Future research will increasingly rely on a suite of sophisticated spectroscopic methods to elucidate reaction pathways. For instance, in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide real-time information on the formation and consumption of intermediates, catalyst-substrate interactions, and changes in bonding during a reaction. researchgate.netmdpi.comrsc.org These techniques are particularly valuable for studying reactions in the solution phase or at the gas-solid interface.

Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like Diffusion-Ordered Spectroscopy (DOSY) and in-situ reaction monitoring, can offer insights into the size and aggregation state of catalytic species and intermediates in solution. For a molecule as sterically hindered as this compound, understanding how the bulky tert-butyl groups influence intermolecular interactions and self-association is crucial. researchgate.netrsc.orgcdnsciencepub.com

The application of these advanced spectroscopic probes to the study of reactions involving this compound will enable researchers to:

Identify and characterize transient intermediates that are difficult to isolate.

Determine the rate-limiting steps of catalytic cycles.

Elucidate the role of the solvent and other additives in the reaction mechanism.

Gain a deeper understanding of how steric hindrance influences reaction kinetics and selectivity.

This detailed mechanistic insight is indispensable for overcoming the challenges associated with the reactivity of highly hindered molecules and for the development of next-generation catalysts.

Integration of Machine Learning and Artificial Intelligence in Predicting Steric Effects and Reactivity

Future research will focus on developing and applying ML models to:

Predict Reaction Outcomes: By training models on extensive datasets of reactions involving sterically hindered molecules, it will be possible to predict the feasibility, yield, and selectivity of new transformations for substrates like this compound. appliedclinicaltrialsonline.com

Quantify Steric Parameters: AI can be used to develop more sophisticated and predictive steric descriptors than traditional parameters like cone angles. rsc.org These new descriptors can capture the nuanced three-dimensional nature of steric hindrance and its impact on reactivity.

Elucidate Reaction Mechanisms: ML algorithms can analyze complex spectroscopic and kinetic data to identify patterns and correlations that may not be apparent to human researchers, thereby aiding in the elucidation of reaction mechanisms.

Accelerate Catalyst Discovery: AI can be employed to screen virtual libraries of potential catalysts for their ability to overcome the steric hindrance of this compound, thus accelerating the discovery of new and effective catalytic systems.

The table below outlines some potential applications of ML and AI in the study of this compound.

| Application Area | Machine Learning Technique | Expected Outcome |

| Reaction Prediction | Neural Networks, Random Forests | Accurate prediction of product distribution and reaction yields. |

| Steric Hindrance Modeling | Dimensionality Reduction, Clustering | Development of novel steric parameters for quantitative structure-activity relationships. |

| Mechanistic Analysis | Time-Series Analysis of Spectroscopic Data | Identification of key intermediates and transition states in complex reaction networks. |

| Catalyst Design | Generative Models, Reinforcement Learning | In silico design of novel catalysts with tailored properties for hindered substrates. |

Exploration of this compound in Supramolecular Chemistry and Materials Design (Academic Perspective)

The exceptional steric bulk of this compound makes it a fascinating building block for supramolecular chemistry and materials design. Its bulky tert-butyl groups can be exploited to control intermolecular interactions, direct self-assembly processes, and create materials with unique properties.

From an academic perspective, future research in this area will likely explore:

Crystal Engineering: The rigid and well-defined shape of this compound can be used to design and synthesize novel crystalline materials with predictable packing arrangements and porosities. The steric hindrance can prevent dense packing, leading to the formation of porous structures.

Host-Guest Chemistry: Derivatives of this compound can be designed to act as hosts for smaller guest molecules. The bulky framework can create well-defined cavities or pockets that can selectively bind guests based on their size and shape.

Liquid Crystals: The anisotropic shape of molecules based on the this compound scaffold could lead to the formation of liquid crystalline phases. The steric bulk would play a crucial role in determining the nature and stability of these phases.

Self-Assembled Monolayers: The attachment of this compound derivatives to surfaces could be used to create highly ordered and sterically demanding self-assembled monolayers with applications in surface modification and nanotechnology.

The extreme steric hindrance of the closely related tri-tert-butylcarbinol has been shown to prevent intermolecular hydrogen bonding, a typical interaction for alcohols. wikipedia.org This property makes such molecules interesting for spectroscopic research and as components in materials where hydrogen bonding needs to be suppressed. The study of this compound and its derivatives will provide fundamental insights into the role of steric interactions in controlling molecular assembly and material properties.

Design of New Biomimetic Systems Utilizing Steric Constraints from Bulky Alcohol Scaffolds

Nature frequently employs steric constraints within the active sites of enzymes to control substrate selectivity and catalytic activity. frontiersin.org The well-defined and rigid steric bulk of this compound provides an excellent scaffold for the design of new biomimetic systems and artificial enzymes that mimic this principle. nih.govvu.nlnih.govrsc.orgresearchgate.net

Future research in this emerging area will focus on:

Creating Artificial Enzyme Pockets: By functionalizing the this compound core with catalytic groups, it is possible to create synthetic molecules with well-defined active sites. The bulky tert-butyl groups would act as "walls" of the active site, restricting the access of substrates and promoting selective catalysis. nih.gov

Developing Shape-Selective Catalysts: The steric environment created by the bulky scaffold can be used to develop catalysts that selectively react with substrates of a specific size and shape, mimicking the substrate specificity of natural enzymes.

Mimicking Allosteric Regulation: It may be possible to design systems where the binding of an effector molecule to a site remote from the catalytic center induces a conformational change in the bulky scaffold, thereby modulating the catalytic activity. This would mimic the allosteric regulation observed in many biological systems.

Probing Enzyme Mechanisms: Molecules like this compound can be used as probes to study the active sites of natural enzymes. By observing how these sterically demanding molecules interact with an enzyme, researchers can gain insights into the size, shape, and flexibility of the active site.

The design of such biomimetic systems is a challenging but potentially rewarding endeavor. Success in this area would not only lead to the development of novel and highly selective catalysts for a wide range of chemical transformations but also deepen our fundamental understanding of the principles of enzymatic catalysis.

Q & A

Q. What are the established synthetic routes for 2,2,4,4-tetramethylpentan-3-ol, and what methodological considerations are critical for optimizing yield?

The primary synthesis involves catalytic hydrogenation of 2,2,4,4-tetramethylpentan-3-one (a ketone precursor) using palladium-based catalysts under controlled hydrogen pressure. Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) must be optimized to minimize side reactions like over-reduction or isomerization. Gas chromatography (GC) or FTIR spectroscopy can monitor reaction progress by tracking carbonyl group disappearance .

Q. How can researchers reliably characterize the physical properties (e.g., melting point, solubility) of this compound?

Differential scanning calorimetry (DSC) is recommended for determining melting points due to potential impurities affecting traditional capillary methods. Solubility profiles should be assessed in polar (e.g., methanol) and nonpolar (e.g., hexane) solvents via gravimetric analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation .

Q. What analytical techniques are suitable for quantifying trace impurities in synthesized this compound?

Gas chromatography-mass spectrometry (GC-MS) paired with flame ionization detection (FID) is optimal for identifying low-concentration by-products (e.g., unreacted ketone or dehydration products). Internal standards (e.g., deuterated analogs) improve quantification accuracy .

Advanced Research Questions

Q. How does this compound behave under oxidative or radical-generating conditions, and what experimental safeguards are necessary?

The compound’s tertiary alcohol structure may undergo radical-mediated degradation when exposed to oxygen or UV light. FTIR spectroscopy can detect intermediates like ketones or peroxides. To mitigate instability, experiments should use inert atmospheres (argon/nitrogen) and antioxidants (e.g., BHT) .

Q. What are the challenges in derivatizing this compound into imines or esters, and how can reaction conditions be tailored to improve selectivity?

Condensation with amines (to form imines) requires acid catalysis and azeotropic water removal to shift equilibrium. For esterification, bulky acylating agents (e.g., pivaloyl chloride) reduce steric hindrance. Kinetic studies via in-situ IR or NMR help optimize reaction time and temperature .

Q. How do steric effects from the tetramethyl groups influence the compound’s reactivity in nucleophilic substitution or elimination reactions?

Steric hindrance significantly retards SN2 mechanisms but favors elimination (e.g., dehydration to alkenes) under acidic conditions. Isotopic labeling (e.g., deuterated solvents) combined with kinetic isotope effect (KIE) studies can elucidate mechanistic pathways .

Q. What role could this compound play in polymer chemistry, particularly as a monomer or crosslinking agent?

Its rigid, branched structure may enhance thermal stability in polyesters or polyurethanes. Copolymerization experiments should employ step-growth mechanisms with diacids/diisocyanates, monitored by gel permeation chromatography (GPC) and dynamic mechanical analysis (DMA) .

Data Contradiction & Validation

Q. How can conflicting reports on the compound’s thermal stability be resolved methodologically?

Thermogravimetric analysis (TGA) under varying heating rates and atmospheres (e.g., nitrogen vs. air) clarifies decomposition pathways. Coupling TGA with evolved gas analysis (EGA) identifies volatile degradation products .

Q. What strategies address discrepancies in catalytic hydrogenation yields reported across studies?

Systematic screening of catalyst supports (e.g., Lindlar vs. Pd/C) and solvent systems (e.g., ethanol vs. THF) using design of experiments (DoE) approaches isolates critical variables. Catalyst recycling studies should assess leaching via ICP-MS .

Safety & Handling

Q. What precautions are essential for handling this compound given its volatility and potential toxicity?

Storage in sealed, nitrogen-purged containers at ≤4°C minimizes oxidation and evaporation. Toxicity assessments should follow OECD guidelines (e.g., Ames test for mutagenicity), with exposure controls (fume hoods, PPE) enforced during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.